Kanamycin Sulfate is the sulfate salt of kanamycin, a naturally occurring aminoglycoside antibiotic with antimicrobial property. Derived from Streptomyces kanamyceticus, kanamycin is an antibiotic complex consisting of three components: kanamycin A, the major component (also usually designated as kanamycin), and kanamycins B and C, the minor components. This agent irreversibly binds to the bacterial 30S ribosomal subunit. Specifically, this antibiotic is lodged between 16S rRNA and S12 protein within the 30S subunit. This leads to interference with translational initiation complex, misreading of mRNA, thereby hampering protein synthesis and resulting in bactericidal effect. Aminoglycosides are mostly ineffective against anaerobic bacteria, fungi and viruses.
Kanamycin A Sulfate is the sulfate salt form of kanamycin A, the major component of the kanamycin complex, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, with antibacterial activity.
Antibiotic complex produced by Streptomyces kanamyceticus from Japanese soil. Comprises 3 components: kanamycin A, the major component, and kanamycins B and C, the minor components.
C18H38N4O15S
Kanamycin sulfate
CAS No.: 25389-94-0
Cat. No.: VC20762674
Molecular Formula: C18H36N4O11.H2O4S
C18H38N4O15S
Molecular Weight: 582.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 25389-94-0 |
---|---|
Molecular Formula | C18H36N4O11.H2O4S C18H38N4O15S |
Molecular Weight | 582.6 g/mol |
IUPAC Name | (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |
Standard InChI | InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1 |
Standard InChI Key | OOYGSFOGFJDDHP-KMCOLRRFSA-N |
Isomeric SMILES | C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O |
SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O |
Canonical SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O |
Chemical Properties and Structure
Kanamycin sulfate presents a complex molecular structure with the chemical formula C18H38N4O15S and a molecular weight of 582.58 g/mol . From a physical perspective, it appears as a white to off-white powder with specific characteristics that influence its pharmaceutical applications and handling requirements.
Physical and Chemical Characteristics
The compound exhibits several distinct physical and chemical properties that are critical for its formulation, storage, and application in clinical and research settings. Table 1 summarizes these key properties:
Property | Value |
---|---|
CAS Number | 25389-94-0 |
Molecular Formula | C18H38N4O15S |
Molecular Weight | 582.58 g/mol |
Melting Point | 250°C |
Density | 1.3619 (rough estimate) |
Optical Rotation | +112~+123° (D/20°C)(c=1,H2O) |
pH Range | 6.5 - 8.5 (1% solution) |
Appearance | White to off-white powder |
Water Solubility | 10-50 mg/mL |
Storage Temperature | 2-8°C |
The solubility profile of kanamycin sulfate is particularly relevant for pharmaceutical formulations. It demonstrates excellent solubility in water (10-50 mg/mL) but remains practically insoluble in common organic solvents including ethanol, DMSO, acetone, chloroform, ether, and ethyl acetate . For laboratory applications, stock solutions should be stored at 2-8°C, where they maintain stability, with research demonstrating continued stability at 37°C for up to 5 days .
Structural Features
Structurally, kanamycin belongs to the aminoglycoside family, characterized by amino-modified sugars connected via glycosidic bonds. Standard-grade kanamycin comprises three fractions: Kanamycin A, B, and C, with Kanamycin A serving as the predominant component . This structural complexity contributes to its specific binding capabilities with bacterial ribosomes, underpinning its antibiotic activity.
The aminoglycoside structure provides kanamycin with its distinctive antimicrobial properties, allowing it to interact specifically with bacterial cellular components while maintaining stability under various environmental conditions. These structural characteristics also influence its pharmacokinetic profile and potential for adverse effects.
Mechanism of Action
Kanamycin sulfate exerts its antibacterial effects primarily through inhibition of protein synthesis in susceptible bacteria. As with other aminoglycosides, it specifically targets the 30S ribosomal subunit in bacterial cells . This interaction disrupts the normal translation process, ultimately preventing the synthesis of proteins essential for bacterial survival and reproduction.
Molecular Mechanism
At the molecular level, kanamycin binds to the A-site of the 16S ribosomal RNA component of the 30S subunit. This binding disrupts the critical codon-anticodon recognition process during translation, causing misreading of the genetic code and incorporation of incorrect amino acids into the growing peptide chain. The accumulation of these errors results in the production of non-functional proteins, leading to bacterial cell death.
The efficacy of this mechanism explains why aminoglycosides like kanamycin sulfate exhibit bactericidal (killing) rather than merely bacteriostatic (growth-inhibiting) activity against susceptible organisms. This property makes kanamycin particularly valuable for treating serious infections where rapid elimination of the pathogen is essential.
Resistance Mechanisms
Bacterial resistance to kanamycin and other aminoglycosides typically develops through several mechanisms, with the most common being the production of aminoglycoside-modifying enzymes. These enzymes, which include acetyltransferases, phosphotransferases, and nucleotidyltransferases, chemically modify the aminoglycoside molecule, preventing effective binding to the ribosomal target and neutralizing its antibacterial activity .
Research has documented increasing resistance to various antibiotics, including penicillin and tetracycline, in certain geographical areas over time periods as short as 16-18 months . This trend highlights the ongoing challenge of antimicrobial resistance and underscores the importance of appropriate antibiotic stewardship to preserve the efficacy of agents like kanamycin sulfate.
Biological Activity and Spectrum
Kanamycin sulfate demonstrates a broad spectrum of antibacterial activity with particular efficacy against aerobic Gram-negative bacteria . Its comprehensive activity profile includes numerous pathogenic bacterial species responsible for serious infections in humans and animals.
Antimicrobial Spectrum
The antibiotic's effectiveness spans multiple bacterial genera, though sensitivity patterns vary significantly among different species and strains. It exhibits potent activity against many Gram-negative pathogens, including members of the Enterobacteriaceae family, while also demonstrating effectiveness against some Gram-positive organisms.
In vitro sensitivity studies have been conducted for various bacterial isolates, testing their susceptibility to kanamycin alongside other antibiotics such as penicillin, streptomycin, and tetracycline. These investigations have revealed patterns of increasing resistance to penicillin and tetracycline in certain geographical areas, highlighting the evolving nature of bacterial resistance and the importance of continued surveillance .
Research Applications
Beyond its direct therapeutic applications, kanamycin sulfate serves as an important tool in laboratory and research settings. It is commonly employed as a selection agent for transformants (bacteria, fungi, plants, and mammalian cells) that have been successfully modified with a plasmid containing a kanamycin-resistance gene . This application has made kanamycin sulfate an invaluable component of molecular biology, genetic engineering, and biotechnology research protocols.
In experimental models, kanamycin sulfate has been utilized to develop in vitro systems for studying bacterial infections. For example, it has been employed in models of Henle intestinal epithelial cell infection by Shigella flexneri, where bactericidal concentrations effectively eliminated Shigella infectivity . Such applications demonstrate the compound's utility beyond direct antimicrobial therapy.
Biosynthesis and Production
The biosynthesis of kanamycin involves a sophisticated pathway with multiple enzymatic steps. Natural production occurs in Streptomyces kanamyceticus, where researchers have elucidated the complete biosynthetic pathway through genetic and biochemical analyses.
Biosynthetic Pathway
A critical step in kanamycin biosynthesis involves an oxidative deamination reaction catalyzed by kanamycin B dioxygenase (KanJ). In this process, the C2' position of kanamycin B undergoes transformation into a keto group, with the concurrent release of ammonia . The resulting intermediate, 2'-oxo-kanamycin B, is subsequently converted to kanamycin A through the action of NADPH-dependent 2'-oxo-kanamycin B reductase (KanK).
Enzymatic Mechanisms
The KanJ enzyme belongs to the nonheme iron, Fe(II)/α-ketoglutarate-dependent dioxygenase family, specifically the phytanoyl-CoA dioxygenase (PhyH) family . Structural models of KanJ with various ligands have provided insights into the enzyme's substrate specificity and catalytic mechanism.
The large size of the binding pocket allows KanJ to accept a range of substrates, with specificity determined by hydrogen bond interactions between the methylamino group of the antibiotic and highly conserved amino acid residues, including Asp134 and Cys150, as well as between hydroxyl groups of the substrate and Asn120 and Gln80 . These structural details have enhanced our understanding of the molecular mechanisms underlying kanamycin biosynthesis.
Based on reaction energy profiles obtained through density functional theory (DFT) simulations, researchers have proposed mechanisms for ketone formation involving reactive Fe IV = O species. These mechanisms proceed either via OH rebound (yielding a hemiaminal intermediate) or through abstraction of two hydrogen atoms (leading to an imine species) . At acidic pH, the latter pathway involves a lower energy barrier than OH rebound, whereas at basic pH, the barrier leading to imine formation essentially disappears.
Clinical Applications
Kanamycin sulfate has established efficacy in treating various bacterial infections, with particularly notable success in treating certain sexually transmitted infections and tuberculosis. Its broad-spectrum activity makes it valuable for addressing infections caused by organisms that may demonstrate resistance to other antibiotics.
Treatment of Infectious Diseases
Clinical studies have demonstrated kanamycin sulfate's effectiveness in treating acute gonorrheal urethritis in men. Research shows that a single parenterally administered dose of 2 gm achieved a remarkable cure rate of 93% (144 out of 155 patients) with no reported adverse side effects . This high efficacy rate highlights the compound's potential value in treating this common sexually transmitted infection.
Researchers have noted that determining cure in such cases requires reliable diagnostic criteria. Culture of the sediment from a centrifuged, freshly voided urine specimen has been identified as the most reliable criterion for confirming cure . Prolonged observation of treatment results may prove unreliable due to the likelihood of reinfection, emphasizing the importance of concurrent treatment of sexual partners to prevent reinfection.
Resistance Patterns and Clinical Implications
In vitro sensitivity testing has been performed for various bacterial isolates, examining their susceptibility to kanamycin alongside other antibiotics including penicillin, streptomycin, and tetracycline. These investigations have revealed patterns of increasing resistance to penicillin and tetracycline in certain geographical areas, highlighting the evolving nature of bacterial resistance patterns .
These findings underscore the need for ongoing surveillance of antimicrobial resistance and appropriate antibiotic stewardship to preserve the efficacy of kanamycin sulfate and other antibiotics. The emergence of resistant strains influences clinical prescribing patterns and may necessitate changes in treatment protocols over time.
Parameter | Classification/Value |
---|---|
GHS Symbol | GHS08 |
Signal Word | Danger |
Hazard Statements | H360D (May damage the unborn child) |
Precautionary Statements | P201-P202-P280-P308+P313-P405-P501 |
Hazard Codes | T (Toxic) |
Risk Statements | 61 |
WGK Germany | 3 |
Toxicity | LD50 in mice: 20.7 g/kg orally; 1450 mg/kg i.p. |
This hazard profile underscores the importance of appropriate safety measures when handling kanamycin sulfate, particularly in research or manufacturing settings . The reproductive toxicity classification also has significant implications for clinical use during pregnancy.
Future Research Directions
Ongoing research continues to expand our understanding of kanamycin sulfate and explore new applications and improvements. Several promising areas of investigation may shape the future utilization of this important antibiotic.
Structural and Mechanistic Investigations
Recent research has provided unprecedented insights into the structural basis of kanamycin biosynthesis. Structural models of kanamycin B dioxygenase (KanJ) with various ligands have illuminated the enzyme's substrate specificity and catalytic mechanism . These findings contribute to our fundamental understanding of aminoglycoside biosynthesis and may inform future enzyme engineering efforts.
The elucidation of detailed reaction mechanisms through density functional theory (DFT) simulations represents another significant advance . These computational studies have proposed specific pathways for ketone formation during kanamycin biosynthesis, enhancing our understanding of the underlying chemistry and potentially enabling more efficient production methods.
Addressing Antimicrobial Resistance
The emergence of antibiotic resistance remains a significant challenge for all antimicrobial agents, including kanamycin sulfate. Research has documented increasing resistance to various antibiotics in certain geographical areas, highlighting the need for continued surveillance and development of strategies to preserve antibiotic efficacy .
Future research directions may include:
-
Development of modified aminoglycosides with improved safety profiles
-
Exploration of combination therapies to overcome resistance
-
Investigation of novel applications beyond traditional antibiotic use
-
Further refinement of biosynthetic pathways to enable more efficient production methods
-
Development of targeted delivery systems to enhance efficacy while minimizing adverse effects
These research avenues may contribute to extending the clinical utility of kanamycin sulfate and related compounds in an era of increasing antimicrobial resistance, ensuring this valuable antibiotic remains a viable treatment option for future generations.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume